molecular formula C21H22N4O2S B2797925 (4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1251565-63-5

(4-((4-Methylthiazol-2-yl)methoxy)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2797925
CAS No.: 1251565-63-5
M. Wt: 394.49
InChI Key: PRRKREJUSODKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a thiazole ring, a methoxy group, a phenyl ring, a piperazine ring, and a methanone group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . Piperazine is a six-membered ring containing two nitrogen atoms . Methoxy group is an ether functional group consisting of two carbon atoms and an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring might be introduced using a method similar to the Hantzsch thiazole synthesis . The piperazine ring could be formed via a reaction of a diphenylmethylene derivative with hydrazine . The methoxy group could be introduced using a Williamson ether synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole and phenyl rings are aromatic, meaning they have a stable, ring-like structure with delocalized electrons . The piperazine ring is a saturated cyclic compound, which means it is flexible and can adopt various conformations .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the thiazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions . The methoxy group is an ether and is generally quite unreactive, but it can be cleaved by strong acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the polar methoxy group and the potentially charged piperazine ring could make the compound soluble in polar solvents .

Future Directions

The compound could potentially be investigated for various biological activities given the presence of functional groups that are common in many biologically active compounds. For example, piperazine rings are found in many pharmaceuticals and are known to have a wide range of biological activities .

Properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-16-15-28-20(23-16)14-27-18-7-5-17(6-8-18)21(26)25-12-10-24(11-13-25)19-4-2-3-9-22-19/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRKREJUSODKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.